2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Description
This compound belongs to the pyrrolo-triazine class, characterized by a fused pyrrole-triazine core. Key structural features include:
- 6,8-dimethyl groups on the triazine ring, which enhance steric bulk and influence electronic properties.
- An N-[(4-methylphenyl)methyl] (4-methylbenzyl) group at position 7, balancing hydrophobicity and aromatic interactions.
- A 1-oxo group, introducing a ketone moiety that may affect redox properties and intermolecular interactions.
Properties
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-9-11-19(12-10-16)13-27-25(33)23-17(2)24-26(34)31(28-15-30(24)18(23)3)14-22(32)29-20-7-5-6-8-21(20)35-4/h5-12,15H,13-14H2,1-4H3,(H,27,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZNJVXVNYZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=NN(C(=O)C3=C2C)CC(=O)NC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-d][1,2,4]triazine core, followed by functionalization at various positions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Introduction of the carbamoyl and carboxamide groups through amidation reactions using reagents such as carbamoyl chlorides and amines.
Substitution Reactions: Functionalization of the core structure through substitution reactions, often using halogenated intermediates and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive functional groups:
-
Urea linkage : Susceptible to hydrolysis under acidic or basic conditions, potentially yielding carbamates or amines.
-
Carboxamide : Resistant to hydrolysis but may undergo amidation with nucleophiles like hydrazines .
-
Methoxy groups : Stable under most conditions but may undergo demethylation under strong acidic or oxidative conditions.
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Urea | Hydrolysis | HCl or NaOH, heat |
| Carboxamide | Amidation | DMF, coupling agents |
| Methoxy | Demethylation | HI, oxidative agents |
Stability and Degradation
The compound’s stability depends on its functional groups and environmental factors:
-
Hydrolytic stability : The urea and amide groups may degrade in aqueous acidic/basic solutions, leading to loss of integrity.
-
Oxidative stability : The pyrrolo[1,2-d] triazine core is generally stable, but methoxy groups may oxidize to phenols under strong oxidizing agents.
-
Thermal stability : Likely stable at moderate temperatures but may undergo cyclization or rearrangement at elevated temperatures .
Potential Derivatives and Modifications
Chemical modifications could enhance activity or stability:
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activity, particularly in the realm of cancer therapeutics. The structure of the compound suggests it may interact with various biological targets.
Anticancer Potential
Several studies have investigated the anticancer properties of pyrrolo[1,2-d][1,2,4]triazine derivatives. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example:
- A study demonstrated that similar triazine derivatives could inhibit specific kinases involved in cancer progression .
- The compound's structural features suggest it may act as an inhibitor of cell proliferation pathways critical in oncogenesis.
Pharmacological Applications
The pharmacological applications of this compound are diverse and include:
- Targeted Drug Delivery : The incorporation of specific moieties allows for targeted delivery mechanisms in drug formulations. This is particularly relevant in designing antibody-drug conjugates that can selectively target cancer cells while minimizing effects on healthy tissues .
Case Studies
- Study on Antibody Drug Conjugates (ADCs) :
- Inhibitory Effects on Kinases :
Synthesis and Development
The synthesis of this compound involves multiple steps that typically include:
- Formation of the pyrrolo-triazine core.
- Introduction of substituents such as methoxy and methyl groups to enhance biological activity.
Synthetic Pathways
Several synthetic routes have been proposed for similar compounds:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific activity being studied. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Key Observations:
Substituent Effects on Polarity :
- The target compound’s 2-methoxyphenyl carbamoyl methyl group likely increases polarity compared to simpler alkyl substituents in pyrazolo-triazines . However, the 4-methylbenzyl group may counterbalance this by enhancing hydrophobicity.
- In pyrazolo-triazines, N-2 substitution results in higher dipole moments (e.g., 8.420 D for compound 3) than N-1 substitution (3.100 D for compound 1), suggesting that substitution position critically impacts polarity .
Reactivity and Stability :
- Pyrazolo-triazine analogs exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), indicating similar kinetic stability and reactivity across derivatives . This implies the target compound may also display predictable reactivity under physiological conditions.
Biological Activity
The compound 2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a member of the pyrrolo[1,2-d][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as a therapeutic agent.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrrolo[1,2-d][1,2,4]triazine core. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives combined with various substituents to enhance biological activity.
Anticancer Properties
Pyrrolo[1,2-d][1,2,4]triazine derivatives have been reported to exhibit significant anticancer activity. For example:
- In vitro Studies : The compound has been tested against various cancer cell lines. A study indicated that similar derivatives displayed IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) cells, suggesting potent anticancer effects .
- Mechanism of Action : These compounds often act as kinase inhibitors. They target pathways such as the PI3K pathway and have shown effectiveness in inhibiting cell proliferation in tumors .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Studies have highlighted:
- VEGFR-2 Inhibition : Compounds with similar structures demonstrated IC50 values as low as 0.066 µM against VEGFR-2 . This suggests that our compound may also inhibit angiogenesis by targeting this receptor.
- EGFR Inhibition : Compounds in this class have been shown to inhibit EGFR effectively, which is crucial for the treatment of various cancers .
Immunomodulatory Effects
Research indicates that pyrrolo[1,2-d][1,2,4]triazine derivatives can modulate immune responses:
- In vivo Studies : Some derivatives have been shown to enhance the production of CD4+ and CD8+ T cells in mouse models . This suggests potential applications in immunotherapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodology : Prioritize multi-step synthetic strategies, such as coupling reactions (e.g., amide bond formation via carbodiimide activation) or heterocyclic ring construction using one-pot protocols. For example, highlights a one-pot, two-step reaction for imidazo[1,2-a]pyridine derivatives, which can be adapted for pyrrolo-triazine scaffolds. Purification via column chromatography (e.g., SiO₂ with gradient elution) and crystallization (e.g., using EtOAc/hexane) is critical for isolating high-purity products .
- Data Consideration : Track reaction intermediates using TLC and optimize catalyst loading (e.g., Pd for cross-couplings) to enhance yield.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for substituted phenyl groups) and methyl/methoxy signals (δ 2.1–3.9 ppm). Compare splitting patterns to predicted coupling constants .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxamide and triazine rings) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to target enzymes/receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases). Reference ’s AI-driven simulations for parameter optimization .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Data Contradiction : Cross-validate computational results with experimental IC₅₀ values from enzymatic assays.
Q. How should researchers resolve contradictions in biological activity data across assay conditions?
- Methodology :
- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration).
- Statistical Analysis : Apply ANOVA or linear regression to identify confounding factors (e.g., batch-to-batch variability) .
- Theoretical Framework : Align experimental design with hypotheses derived from enzyme kinetics or receptor-ligand theory .
Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Formulation Optimization : Use cyclodextrin complexes or lipid-based carriers .
- Validation : Measure logP (octanol-water partition) and conduct in vitro permeability assays (e.g., Caco-2 cells).
Q. How can in vitro/in vivo models evaluate pharmacokinetic and toxicity profiles?
- Methodology :
- In Vitro : Use liver microsomes for metabolic stability and CYP450 inhibition assays.
- In Vivo : Employ rodent models to assess oral bioavailability and acute toxicity (LD₅₀) .
- Data Integration : Compare results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify SAR trends .
Q. What are critical considerations for scaling up synthesis while maintaining stereochemical fidelity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
